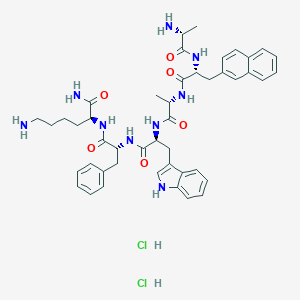

Pralmorelin dihydrochloride

Description

Properties

CAS No. |

158827-34-0 |

|---|---|

Molecular Formula |

C45H57Cl2N9O6 |

Molecular Weight |

890.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride |

InChI |

InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1 |

InChI Key |

ILOHMCCDCAUTQF-JESKXYQHSA-N |

SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |

sequence |

AXAWFK |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Pralmorelin Dihydrochloride

Ghrelin Receptor (GHS-R1a) Agonism

Pralmorelin's primary molecular target is the GHS-R1a, a G-protein-coupled receptor (GPCR). patsnap.com As a synthetic analogue of met-enkephalin (B1676343), pralmorelin (B1678037) binds to and activates this receptor, initiating the physiological cascade that leads to GH secretion. guidetopharmacology.orgwikipedia.org

Pralmorelin, with the amino acid sequence D-Ala-D-(β-naphthyl)-Ala-Trp-D-Phe-Lys-NH₂, is structurally distinct from the endogenous ligand, ghrelin. wikipedia.org Despite these structural differences, it effectively binds to the GHS-R1a. nih.gov The binding and activation of the GHS-R1a are complex processes. Studies on the receptor have highlighted the critical role of specific domains for ligand-dependent activity, particularly the C-terminal region and transmembrane domain 6 (TM6). nih.gov Site-directed mutagenesis studies have further identified key amino acid residues within the GHS-R1a that are essential for ligand binding, such as D99 and W276. nih.gov Interestingly, different ligands may interact with distinct residues; for example, the synthetic agonist MK-0677 relies on E124, whereas ghrelin preferentially interacts with F279. nih.gov

The interaction dynamics are also influenced by the receptor's ability to form heterodimers with other GPCRs, such as the dopamine (B1211576) D1 and D2 receptors. frontiersin.orguq.edu.au This dimerization can allosterically modify the signaling output, adding another layer of regulation to the receptor's function and highlighting the complexity of its physiological role beyond simple ligand-agonist binding. frontiersin.orguq.edu.au The capacity to bind to the GHS-R1a is the common feature of all growth hormone secretagogues and is often evaluated using competition-binding assays where the compound displaces a radiolabelled ligand from the receptor. researchgate.netsemanticscholar.org

| Compound | Chemical Nature | Primary Target |

|---|---|---|

| Pralmorelin (GHRP-2) | Synthetic Peptide | GHS-R1a |

| Ghrelin | Endogenous Peptide Hormone | GHS-R1a |

Pralmorelin is a potent and selective agonist of the GHS-R1a. targetmol.com Its agonistic action robustly stimulates the secretion of growth hormone. patsnap.com In studies using cultured primary rat anterior pituitary cells, pralmorelin was shown to dose-dependently increase the concentration of GH in the medium at concentrations ranging from 1 x 10⁻¹¹ to 1 x 10⁻⁸ mol/l. ncats.io The potency of GHS-R1a agonists is often quantified by their EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values, which correlate tightly with their GH secretory activity. nih.gov

The specificity of pralmorelin is directed towards the GHS-R1a, leading to the amplification of natural GH secretion peaks. ncats.io This action on both the pituitary and hypothalamus results in a synergistic effect that significantly elevates GH levels. patsnap.com However, the response to pralmorelin can be context-dependent; its ability to increase plasma GH levels is significantly lower in individuals with growth hormone deficiency compared to healthy individuals. wikipedia.orgncats.io

| Parameter | Description | Relevance to Pralmorelin |

|---|---|---|

| EC₅₀ | Concentration of a drug that gives half-maximal response. | Measures the potency of Pralmorelin in stimulating GH secretion. |

| IC₅₀ | Concentration of an inhibitor where the response is reduced by half. | Used in competition binding assays to determine binding affinity to GHS-R1a. |

| GH Secretion | Release of Growth Hormone from the pituitary. | The primary functional outcome of Pralmorelin's action. patsnap.com |

Ligand-Receptor Interaction Dynamics

Intracellular Signaling Cascades Activated by Pralmorelin Dihydrochloride (B599025)

Upon binding of pralmorelin to the GHS-R1a, a conformational change in the receptor activates intracellular signaling pathways. patsnap.comfrontiersin.org As a GPCR, GHS-R1a couples to intracellular G-proteins to transduce the signal. patsnap.comresearchgate.net The primary pathway for GH release involves the Gαq subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃). patsnap.comresearchgate.netguidetopharmacology.org

In addition to the PLC/IP₃ pathway, GHS-R1a activation by agonists like pralmorelin also stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.compatsnap.com This occurs through the activation of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. researchgate.net The increase in intracellular cAMP levels serves as a crucial secondary messenger in the signaling cascade. patsnap.com

The rise in intracellular cAMP concentration leads directly to the activation of Protein Kinase A (PKA). patsnap.compatsnap.comresearchgate.net PKA is a cAMP-dependent protein kinase that, once activated, phosphorylates various downstream target proteins. This phosphorylation cascade is a key step in translating the initial receptor binding event into a cellular response, including the modulation of gene transcription. patsnap.com For instance, PKA can activate transcription factors like the cAMP response element-binding protein (CREB), which enhances the transcription of the GH gene, thereby increasing the synthesis of growth hormone. patsnap.com

The signaling cascade initiated by pralmorelin culminates in an increase in intracellular calcium ion (Ca²⁺) concentration. patsnap.com This is primarily achieved through the IP₃-mediated release of Ca²⁺ from intracellular stores like the endoplasmic reticulum and subsequent influx of extracellular Ca²⁺ through voltage-gated calcium channels. researchgate.netnih.gov The elevation of intracellular Ca²⁺ is the critical trigger for the exocytosis of vesicles containing stored growth hormone. patsnap.comnih.gov This process involves the fusion of the GH-containing vesicles with the plasma membrane of the pituitary somatotroph cells, releasing the hormone into the bloodstream. patsnap.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Pralmorelin dihydrochloride |

| Growth Hormone-Releasing Peptide 2 (GHRP-2) |

| Ghrelin |

| Met-enkephalin |

| MK-0677 |

| Cyclic Adenosine Monophosphate (cAMP) |

| Protein Kinase A (PKA) |

| Inositol triphosphate (IP₃) |

Inositol Triphosphate (IP3) and Diacylglycerol (DAG) Pathway Activation

This compound's mechanism of action involves the activation of key intracellular signaling pathways, including the inositol triphosphate (IP3) and diacylglycerol (DAG) pathway. patsnap.com Upon binding to the G-protein-coupled ghrelin receptor (GHS-R1a), it stimulates phospholipase C (PLC). patsnap.comwikipedia.orggithub.com PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: IP3 and DAG. wikipedia.org

IP3, being a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, which functions as a calcium channel. wikipedia.org This binding triggers the release of calcium ions (Ca2+) into the cytosol. patsnap.com The resulting increase in intracellular calcium is a critical step for the exocytosis of vesicles containing growth hormone. patsnap.com Concurrently, DAG remains in the plasma membrane and, in conjunction with the released calcium, activates protein kinase C (PKC). wikipedia.orggithub.com This activation of the IP3/DAG pathway is a crucial component of the signal transduction cascade that leads to the secretion of growth hormone from the pituitary gland. patsnap.com

Regulation of Somatotropin Gene Expression by this compound

Beyond its immediate effects on hormone release, this compound also influences the long-term regulation of growth hormone production by modulating gene expression.

Growth Hormone (GH) Gene Transcription Enhancement

This compound enhances the transcription of the growth hormone gene. patsnap.com This action ensures a sustained supply of GH for release. By stimulating the cellular machinery responsible for reading the genetic code of the GH gene and transcribing it into messenger RNA (mRNA), Pralmorelin ultimately leads to the synthesis of more growth hormone protein. patsnap.com

Activation of Transcriptional Regulatory Factors (e.g., CREB)

A key mechanism through which Pralmorelin enhances GH gene transcription is by activating various transcription factors. patsnap.com One notable factor is the cyclic AMP response element-binding protein (CREB). patsnap.com The activation of the ghrelin receptor by Pralmorelin can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). patsnap.comjci.org PKA then phosphorylates CREB, enabling it to bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter region of the GH gene. patsnap.comnih.gov This binding event stimulates the transcription of the GH gene, thereby increasing the synthesis of growth hormone. patsnap.com While CREB is a suggested mediator, it's also been found that CREB-binding protein (CBP) can interact with the pituitary-specific transcription factor Pit-1 to activate the human GH promoter, a pathway that may be independent of CREB. jci.orgnih.gov

Neuroendocrine Modulatory Effects of this compound

This compound's influence extends beyond the pituitary gland to the hypothalamus, where it modulates the release of other key hormones involved in the regulation of growth hormone secretion.

Attenuation of Somatostatin-Mediated Inhibition and Receptor Activity

Somatostatin (B550006) is a hormone that inhibits the release of growth hormone. portico.orgdrugbank.com this compound effectively counteracts this inhibition. patsnap.com It reduces the inhibitory effects of somatostatin, in part, by downregulating the expression and signaling activity of somatostatin receptors. patsnap.com This attenuation of somatostatin's influence allows for a more robust and sustained release of growth hormone in response to stimulation by Pralmorelin. patsnap.com Studies in rats have shown that Pralmorelin is less sensitive to the inhibitory effects of somatostatin compared to GHRH. portico.org

Table 1: Summary of this compound's Mechanisms of Action

| Mechanism | Description | Key Molecules Involved |

| Receptor Binding | Binds to the ghrelin receptor (GHS-R1a) in the pituitary and hypothalamus. patsnap.compatsnap.com | Pralmorelin, Ghrelin Receptor (GHS-R1a) |

| Intracellular Signaling | Activates the IP3/DAG pathway, leading to increased intracellular calcium. patsnap.comwikipedia.org | Phospholipase C (PLC), IP3, DAG, Calcium (Ca2+) |

| Gene Transcription | Enhances transcription of the growth hormone gene. patsnap.com | Growth Hormone Gene |

| Transcription Factor Activation | Activates transcription factors like CREB. patsnap.com | CREB, PKA, CBP, Pit-1 |

| Hypothalamic Modulation | Stimulates GHRH release and inhibits somatostatin. patsnap.compatsnap.comportico.org | GHRH, Somatostatin |

Synergistic Actions within the Hypothalamic-Pituitary Axis

This compound, also known as growth hormone-releasing peptide-2 (GHRP-2), demonstrates a complex and synergistic interplay within the hypothalamic-pituitary axis to stimulate the secretion of growth hormone (GH). patsnap.com Its mechanism is not confined to a single point of action but involves a coordinated effect on multiple components of this critical endocrine regulatory system.

Pralmorelin primarily acts as a potent agonist of the ghrelin receptor, officially known as the growth hormone secretagogue receptor (GHS-R). patsnap.compatsnap.com These receptors are prominently expressed in both the hypothalamus and the pituitary gland. patsnap.com By mimicking the action of the endogenous ligand ghrelin, pralmorelin initiates a cascade of events that lead to a robust release of GH. patsnap.com

A key aspect of pralmorelin's efficacy lies in its synergistic relationship with the endogenous growth hormone-releasing hormone (GHRH). swolverine.com Research indicates that pralmorelin and GHRH, when acting together, produce a greater GH response than the sum of their individual effects. swolverine.comnih.gov This synergy arises from their distinct yet complementary mechanisms of action. Pralmorelin increases the amplitude of GH pulses, while GHRH analogs increase the frequency of these pulses. swolverine.com This dual action leads to a significantly higher total daily output of GH. swolverine.com The full therapeutic potential of pralmorelin is realized in the presence of a functional hypothalamic-pituitary axis, as it relies on the availability of GHRH to exert its maximum effect. thieme-connect.com

Furthermore, pralmorelin modulates the inhibitory influence of somatostatin, a hormone that suppresses GH release. patsnap.com It achieves this by reducing the expression and signaling activity of somatostatin receptors, thereby diminishing their inhibitory tone on the pituitary somatotrophs. patsnap.com This action allows for a more sustained and powerful GH secretory response to stimulation. patsnap.com

The synergistic action of pralmorelin is not limited to the pituitary. It also acts on the hypothalamus to enhance the release of GHRH and concurrently decrease the secretion of somatostatin. patsnap.com This dual hypothalamic effect further amplifies the signal for GH production and release from the pituitary gland.

Studies have quantified the synergistic effects of pralmorelin (GHRP-2) and GHRH. The co-administration of these peptides results in a marked increase in GH secretion and enhanced production of Insulin-like Growth Factor-1 (IGF-1). swolverine.comphysiology.org

Table 1: Effects of Pralmorelin (GHRP-2) and GHRH on Growth Hormone (GH) Secretion

| Stimulus | Effect on GH Secretion | Mechanism of Action |

| Pralmorelin (GHRP-2) | Increases the amplitude of GH pulses. swolverine.com | Acts as an agonist of the ghrelin receptor (GHS-R) in the hypothalamus and pituitary. patsnap.compatsnap.com Stimulates GHRH release and inhibits somatostatin. patsnap.com |

| GHRH | Increases the frequency of GH pulses. swolverine.com | Binds to GHRH receptors on pituitary somatotrophs, stimulating GH synthesis and release. |

| Pralmorelin + GHRH | Synergistic and marked increase in total GH output. swolverine.comnih.gov | Combines the increased amplitude from pralmorelin with the increased frequency from GHRH for a potentiated effect. swolverine.com |

Table 2: Research Findings on the Synergistic Actions of Pralmorelin (GHRP-2)

| Study Focus | Key Findings | Reference |

| Pralmorelin (GHRP-2) and GHRH Synergy | The combination of GHRH and GHRP-2 results in a synergistic increase in GH secretion. | swolverine.com |

| Influence of Somatostatin | Pralmorelin counteracts the inhibitory effect of somatostatin on GH secretion. The combination of pralmorelin and GHRH maintains potent GH-releasing activity even in the presence of high somatostatin levels. | nih.gov |

| Hypothalamic and Pituitary Action | Pralmorelin acts at both the hypothalamus to stimulate GHRH release and directly on the pituitary to release GH. The presence of endogenous GHRH is necessary for the full GH-stimulating activity of pralmorelin. | thieme-connect.com |

| Factors Influencing Synergy | The synergistic effect of GHRH and GHRP-2 can be influenced by factors such as age and abdominal-visceral fat. | physiology.org |

Receptor Pharmacology and Ligand Binding Dynamics of Pralmorelin Dihydrochloride

Growth Hormone Secretagogue Receptor (GHS-R1a) Characterization in Research Models

The primary target of Pralmorelin (B1678037) dihydrochloride (B599025) is the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor. patsnap.comncats.io Understanding the distribution of this receptor is crucial for elucidating the mechanisms of Pralmorelin's action.

Research has identified the hypothalamus and the pituitary gland as principal sites of GHS-R1a expression, which are central to the regulation of growth hormone (GH) secretion. oup.comoup.com

Hypothalamus: In the brain, GHS-R mRNA is prominently expressed in the arcuate (ARC) and ventromedial nuclei (VMN) of the hypothalamus. wikipedia.orgnih.gov These regions are critical for integrating signals that control GH release. nih.gov The expression of GHS-R in these hypothalamic nuclei implicates them as major targets for the direct action of growth hormone secretagogues like Pralmorelin. nih.gov Studies in rats have shown that GHS-R expression in the hypothalamus is developmentally regulated and sensitive to circulating GH levels, suggesting a role in feedback mechanisms. nih.govkarger.com The receptor is also found in other brain areas, including the hippocampus. wikipedia.orgoup.com

Pituitary Gland: The GHS-R is expressed in the anterior pituitary gland, the site of GH synthesis and secretion. oup.comkarger.com The binding of agonists like Pralmorelin to GHS-R1a in pituitary cells directly stimulates the release of stored GH. wikipedia.org While early studies in rats under certain conditions showed little specific hybridization in the pituitary compared to the strong signals in the hypothalamus nih.gov, other research confirms GHS-R mRNA expression in normal human pituitary tissue and particularly in GH-secreting pituitary adenomas. oup.comoup.com

The following table summarizes the expression of GHS-R1a in these key tissues based on research findings.

| Tissue | Specific Location of GHS-R1a Expression | Significance |

| Hypothalamus | Arcuate Nucleus (ARC), Ventromedial Nucleus (VMN), Hippocampus wikipedia.orgoup.comnih.gov | Major target for direct GHS action; integration of GH-releasing signals; involvement in GH feedback regulation. nih.gov |

| Pituitary Gland | Anterior Pituitary oup.comkarger.com | Direct stimulation of growth hormone (GH) release. wikipedia.org |

Methodologies for Competitive Receptor Binding Assays

Competitive receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand, such as Pralmorelin dihydrochloride, for its receptor. These assays measure the ability of an unlabeled compound (the competitor, e.g., Pralmorelin) to displace a labeled ligand from the receptor. researchgate.net

The development of a competitive binding assay for this compound typically involves cell membranes prepared from cells genetically engineered to express the human GHS-R1a receptor. semanticscholar.orgrevvity.com The general design involves incubating these receptor-containing membranes with a fixed concentration of a radiolabeled ligand, most commonly radiolabeled ghrelin (e.g., ¹²⁵I-His⁹-ghrelin), and varying concentrations of the unlabeled competitor, this compound. researchgate.netsemanticscholar.org

The amount of radiolabeled ligand that remains bound to the receptor is then measured. As the concentration of Pralmorelin increases, it displaces more of the radiolabeled ligand, resulting in a decreased signal. researchgate.net This dose-dependent displacement allows for the quantification of Pralmorelin's binding affinity. semanticscholar.org

The binding affinity of this compound for the GHS-R1a is typically expressed as an inhibition constant (Ki) or as its logarithmic transformation, pKi (-log Ki). A higher pKi value indicates a stronger binding affinity. Pralmorelin has been shown to be a high-affinity agonist for the GHS-R1a.

The table below presents the reported binding affinity for Pralmorelin.

| Compound | Receptor | Assay Type | Binding Affinity (pKi) | Source |

| Pralmorelin | GHS-R1a (Human) | Radioligand Displacement Assay | 9.3 | ncats.io, guidetopharmacology.org |

When conducting binding assays in biological matrices like serum, the presence of the endogenous ligand, ghrelin, can interfere with the accurate measurement of a synthetic ligand's binding. semanticscholar.orgsemanticscholar.org Endogenous ghrelin competes with both the radiolabeled ligand and the test compound (Pralmorelin) for binding to the GHS-R1a, which can lead to inaccurate results. semanticscholar.org

To overcome the challenge of endogenous ghrelin interference, advanced techniques have been developed. One effective method is plate immunocapture. semanticscholar.org This technique involves using microtiter plates coated with antibodies that specifically bind to ghrelin. semanticscholar.org

The experimental protocol involves incubating the serum sample in these antibody-coated wells. The antibodies capture the endogenous ghrelin, effectively depleting it from the serum. The ghrelin-depleted serum can then be used in the competitive binding assay without the confounding effects of the endogenous ligand. semanticscholar.org Studies have demonstrated that a single immunocapture step can significantly increase the relative specific binding in serum samples, indicating successful removal of interfering endogenous ghrelin and enabling a more accurate assessment of Pralmorelin's receptor binding characteristics. semanticscholar.org

Strategies for Mitigating Endogenous Ligand Interference (e.g., Ghrelin) in Binding Studies

In Vitro Receptor Activation Studies

This compound, a synthetic peptide, functions as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. wikipedia.orgpatsnap.com Its mechanism of action involves mimicking the endogenous ligand ghrelin, thereby stimulating the release of growth hormone (GH). patsnap.com In vitro studies have been crucial in elucidating the specific interactions and downstream signaling pathways initiated by pralmorelin binding to the GHSR.

Pralmorelin's primary target is the GHSR type 1a (GHSR-1a), a G protein-coupled receptor (GPCR). ncats.ionih.gov Upon binding, it activates intracellular signaling cascades. patsnap.com One of the key pathways involves the Gq protein, leading to the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govpatsnap.com This cascade ultimately results in an increase in intracellular calcium levels, a critical step for the exocytosis of GH-containing vesicles from pituitary cells. patsnap.commdpi.com

Furthermore, pralmorelin-induced activation of the GHSR can also stimulate the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. patsnap.compatsnap.com This leads to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn enhances the transcription of the GH gene. patsnap.com This dual action of promoting both GH release and synthesis contributes to its potent secretagogue activity. patsnap.com

In vitro experiments using cultured primary rat anterior pituitary cells have demonstrated a dose-dependent increase in GH concentration in the medium upon exposure to pralmorelin. ncats.io This confirms its direct action at the pituitary level. The binding of pralmorelin to the GHSR is a high-affinity interaction, which is essential for its potent biological activity. google.com

The activation of the GHSR by pralmorelin is a complex process that can also involve receptor desensitization and internalization, as well as interactions with other signaling proteins like β-arrestin. nih.gov The receptor is known to have a high level of constitutive activity, meaning it can signal without an agonist bound. The interaction with ligands like pralmorelin significantly amplifies this signaling. nih.gov

Detailed Research Findings

Pralmorelin (GHRP-2) In Vitro Receptor Activation Data

This table summarizes key findings from in vitro studies on the activation of the growth hormone secretagogue receptor (GHSR) by Pralmorelin.

| Parameter | Cell Type/System | Observed Effect | Reference |

|---|---|---|---|

| GH Release | Cultured primary rat anterior pituitary cells | Dose-dependently increased the concentration of GH in the medium. | ncats.io |

| Signaling Pathway | Pituitary cells | Activates Gq-coupled G-protein, triggering calcium release from intracellular stores. | mdpi.com |

| Signaling Pathway | Hypothalamus and pituitary gland | Activates intracellular signaling pathways involving the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). | patsnap.com |

| Gene Transcription | Pituitary cells | Enhances GH gene transcription through the activation of transcription factors like CREB. | patsnap.com |

Peptide Chemistry and Synthetic Methodologies for Pralmorelin Dihydrochloride

Structural Design and Analogues of Pralmorelin (B1678037) Dihydrochloride (B599025)

The development of synthetic molecules that can interact with the ghrelin receptor has been a significant area of research, driven by the therapeutic potential of modulating growth hormone (GH) secretion and other physiological processes regulated by ghrelin. acs.orgresearchgate.net Pralmorelin (GHRP-2) stands as a key achievement in this field, serving as both a diagnostic tool and a foundational structure for further drug discovery. wikipedia.org

Pralmorelin Dihydrochloride (GHRP-2) as a Model Synthetic Peptide

Pralmorelin, also known as Growth Hormone-Releasing Peptide 2 (GHRP-2), is a synthetic peptide that acts as a potent agonist of the growth hormone secretagogue receptor (GHSR), now more commonly known as the ghrelin receptor. wikipedia.orgncats.io Its development emerged from research that synthesized series of small, highly active peptides, often derived from Met-enkephalin (B1676343), capable of stimulating GH release. researchgate.netnih.govoup.com Pralmorelin was the first of this class of drugs to be introduced for clinical use, marketed in Japan as a diagnostic agent for assessing growth hormone deficiency (GHD). wikipedia.orgncats.io

The chemical structure of Pralmorelin is the hexapeptide D-Ala-D-(β-naphthyl)-Ala-Trp-D-Phe-Lys-NH₂. wikipedia.org It is a synthetic analogue of met-enkephalin and functions by mimicking the action of ghrelin, the endogenous ligand for the GHSR. researchgate.netnih.gov Its ability to robustly increase plasma growth hormone levels in healthy individuals, with a significantly lower response in those with GHD, underpins its diagnostic utility. ncats.ionih.gov The success and well-characterized activity of Pralmorelin have established it as a benchmark or model synthetic peptide in the study of ghrelin receptor ligands.

Principles of Peptidomimetic Design for Ghrelin Receptor Ligands

While peptide-based ligands like Pralmorelin are effective, they often suffer from poor metabolic stability and low oral bioavailability due to degradation by proteases in the gastrointestinal tract. acs.org This has driven the application of peptidomimetic design, which seeks to create molecules that mimic the essential structural features of a peptide required for biological activity but are built on more stable, non-peptide chemical backbones. researchgate.netresearchgate.net The primary goal is to develop ligands with improved pharmacokinetic properties, such as a longer half-life and oral activity, while retaining high affinity and selectivity for the ghrelin receptor. researchgate.netoup.com

This "reverse pharmacology" approach often starts with a known active peptide, identifies its key structural elements (the pharmacophore), and then designs novel scaffolds to hold those elements in the correct spatial orientation for receptor binding. oup.comnih.gov For ghrelin receptor ligands, this involves creating structures that can effectively interact with the receptor in a manner similar to ghrelin or synthetic peptides like GHRP-2. acs.orgresearchgate.net

Exploration of Pseudopeptide and Peptidomimetic Scaffolds

The quest for more stable and effective ghrelin receptor ligands has led to the exploration of numerous pseudopeptide and peptidomimetic scaffolds. researchgate.net Pseudopeptides are molecules that incorporate non-standard amino acids or modified peptide bonds to resist enzymatic cleavage. Peptidomimetics move further away from the peptide structure, replacing the entire backbone with a different chemical framework. researchgate.net

Researchers have successfully developed various non-peptide small molecules that act as agonists, antagonists, or inverse agonists at the ghrelin receptor. acs.orgnih.gov These efforts have validated the concept that the complex biological activity of the natural peptide hormone ghrelin can be replicated or modulated by structurally distinct small molecules. researchgate.net

Utilization of Heterocyclic Scaffolds in Peptidomimetic Synthesis

Heterocyclic scaffolds—ring structures containing atoms of at least two different elements—have proven to be particularly valuable in medicinal chemistry and the design of peptidomimetics. ibmmpeptide.com These scaffolds are versatile and can be decorated with various functional groups to fine-tune properties like polarity, lipophilicity, and hydrogen bonding capacity, which can lead to improved pharmacological and physicochemical characteristics. ibmmpeptide.com

In the context of ghrelin receptor ligands, several heterocyclic scaffolds have been successfully employed. The 1,2,4-triazole (B32235) ring, for instance, has been used as a core structure to develop potent ghrelin receptor antagonists. ibmmpeptide.comdntb.gov.uaresearchgate.net Other heterocyclic systems, such as quinolinone and 7-azanorbornane, have also been identified as privileged structures for potent GHS-R1a agonists. acs.org The development of these compounds demonstrates that small, heterocyclic-based molecules can effectively mimic the function of larger, more complex peptides at the ghrelin receptor.

Table 1: Examples of Scaffolds Used in Ghrelin Receptor Ligand Design

| Scaffold Type | Specific Example | Resulting Activity | Reference |

| Peptide | Pralmorelin (GHRP-2) | Agonist | wikipedia.org |

| Heterocycle | 1,2,4-Triazole | Antagonist | ibmmpeptide.comdntb.gov.ua |

| Heterocycle | Quinolinone | Agonist | acs.org |

| Heterocycle | 7-Azanorbornane | Agonist | acs.org |

Advanced Chemical Synthesis Routes for this compound and Analogues

The production of peptides like Pralmorelin and the subsequent development of more complex analogues rely on sophisticated and optimized chemical synthesis techniques. The method of choice must be efficient, reliable, and capable of producing high-purity products. csic.es

Solid-Phase Peptide Synthesis Strategies and Optimizations

Solid-Phase Peptide Synthesis (SPPS) is the standard and most common method for the chemical synthesis of Pralmorelin and other peptides. csic.esbeilstein-journals.org Pioneered by Bruce Merrifield, this technique involves anchoring the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids in a stepwise fashion. csic.es Each new amino acid is chemically "activated" to facilitate the formation of a peptide bond with the resin-bound peptide chain. beilstein-journals.org The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step, leaving the growing peptide attached to the resin. csic.es Once the full peptide sequence is assembled, it is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

However, SPPS is not without its challenges, particularly when synthesizing "difficult sequences"—peptides that are prone to aggregation on the resin. nih.govresearchgate.net This aggregation can hinder subsequent coupling and deprotection reactions, leading to incomplete sequences and low yields. nih.gov To overcome these issues, several optimization strategies have been developed:

Microwave-Assisted Synthesis : The application of microwave energy can accelerate coupling and deprotection reactions, often improving synthesis efficiency and yields, especially for sterically hindered amino acids or difficult sequences. nih.govresearchgate.net

Backbone Protection : Temporarily protecting the amide nitrogen of the peptide backbone with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation. nih.gov

Optimized Solvent Systems : The choice of solvent is critical for resin swelling and reaction efficiency. csic.es Research into novel, eco-friendly binary solvent systems aims to improve synthesis sustainability and effectiveness. unifi.it

Chemical Modifications : Post-synthesis modifications like PEGylation (the attachment of polyethylene (B3416737) glycol chains) can be performed to improve a peptide's stability and half-life. nih.gov Optimizing the conditions for such modifications, for example by using anhydrous solvents, is crucial to achieving a high yield of the desired mono-PEGylated product. nih.gov

Table 2: Optimization Strategies in Solid-Phase Peptide Synthesis

| Strategy | Purpose | Mechanism | Reference |

| Microwave Irradiation | Enhance reaction rates and yields | Uses microwave energy to rapidly heat the reaction mixture. | nih.govresearchgate.net |

| Backbone Protection (e.g., Hmb) | Prevent peptide aggregation | Disrupts inter-chain hydrogen bonding by modifying the peptide backbone. | nih.gov |

| Novel Solvent Systems | Improve solubility and sustainability | Utilizes optimized solvent mixtures to enhance resin swelling and reaction conditions. | unifi.it |

| PEGylation | Increase in vivo stability and half-life | Covalently attaches polyethylene glycol chains to the peptide. | nih.gov |

Development of Novel Synthetic Approaches for this compound Analogues

The synthesis of Pralmorelin and its analogues is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. This method facilitates high purity and yields suitable for pharmaceutical applications. However, research into novel synthetic approaches for Pralmorelin analogues has focused on introducing specific modifications to enhance biological activity, improve stability against enzymatic degradation, and refine receptor binding affinity.

Novel synthetic strategies often involve the substitution of amino acid residues within the Pralmorelin sequence (D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH₂) with other natural or unnatural amino acids. The incorporation of D-amino acids at specific positions is a key feature of Pralmorelin itself, designed to increase resistance to peptidases. Further development of analogues builds on this principle. For instance, research on related growth hormone secretagogues (GHS) like Growth Hormone-Releasing Hormone (GHRH) analogues has explored the incorporation of modifications such as pentafluorophenylalanine (Fpa₅) and methyl-tyrosine (Tyr(Me)) to create derivatives with enhanced properties. nih.gov

Advanced synthetic methodologies also focus on C-terminal modifications. nih.gov For example, syntheses can be performed on specialized resins, such as {3-[(methyl-Fmoc-amino)-methyl]-indol-1-yl} acetyl AM resin, to produce C-terminal methylamide analogues. nih.gov The choice of protecting groups for the amino acid side chains, such as tert-butyl ester for Aspartic acid and trityl for Glutamine, is critical for the success of the synthesis. nih.gov These strategies allow for the creation of a diverse library of analogues based on the Pralmorelin scaffold, each with potentially unique pharmacological profiles. The design of these novel molecules aims to create orally active agonists with improved potency and efficacy. acs.org For example, starting from a known GHS like capromorelin, researchers have designed and synthesized novel agonists that are significantly more potent than their predecessors. acs.org

Table 1: Examples of Synthetic Modifications in GHS Analogue Development This table is illustrative and based on strategies for related peptide hormones.

| Modification Strategy | Example | Purpose | Reference |

|---|---|---|---|

| Unnatural Amino Acid Substitution | Incorporation of pentafluorophenylalanine (Fpa₅) | Enhance biological activity/stability | nih.gov |

| N-Terminal Modification | Addition of ω-amino acids | Alter pharmacokinetic properties | nih.gov |

| C-Terminal Modification | Synthesis as a C-terminal methylamide | Improve stability and activity | nih.gov |

| Backbone Modification | Development of pseudopeptides and peptidomimetics | Increase oral bioavailability and enzymatic resistance | wikipedia.org |

| Side Chain Modification | Replacement of Lysine with Ornithine | Increase resistance to enzymatic degradation | nih.gov |

Structural Determination and Characterization of Synthetic Products (e.g., De Novo Sequencing by Mass Spectrometry)

The characterization of newly synthesized Pralmorelin analogues is a critical step to confirm their chemical structure and purity. High-Performance Liquid Chromatography (HPLC) is routinely used for the purification and initial analysis of the crude synthetic product. nih.gov However, for unequivocal structural confirmation, particularly for unidentified or novel analogues, mass spectrometry (MS) based techniques are indispensable. nih.gov

De novo sequencing by tandem mass spectrometry (MS/MS) is a powerful method for determining the amino acid sequence of a peptide directly from its fragmentation data, without relying on a protein sequence database. nih.govnih.gov This is especially valuable in contexts like analyzing products from the black market, where novel, unapproved analogues of peptides like Pralmorelin may be found. nih.gov

A case study identified a novel glycine (B1666218) analogue of GHRP-2 (Pralmorelin) from a seized vial using liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HR-MS/MS). nih.gov The process involves:

Determination of Molecular Weight: The initial mass spectrometry analysis determines the precise molecular weight of the unknown peptide. nih.gov

Tandem Mass Spectrometry (MS/MS): The peptide ion is selected and fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at specific bonds, generating a series of fragment ions (e.g., b-ions and y-ions).

Spectral Interpretation: The resulting MS/MS spectrum displays a series of peaks, where the mass differences between adjacent peaks in a series correspond to the mass of a specific amino acid residue. By piecing together these mass differences, the amino acid sequence can be deduced. plos.org

Advanced software and algorithms, some incorporating deep learning models, have been developed to automate and improve the accuracy of de novo sequencing from complex spectra. plos.orgscispace.com These tools analyze the fragmentation patterns to propose the most likely peptide sequences and can include confidence scores for the entire sequence as well as for the position of each amino acid. scispace.com This analytical approach is crucial for identifying unexpected modifications or substitutions, such as the replacement of an amino acid in the original Pralmorelin sequence with glycine, thereby confirming the structure of a new analogue. nih.gov

Table 2: Illustrative Fragment Ions for De Novo Sequencing of a Pralmorelin Analogue This table provides a hypothetical example of expected b- and y-ion fragments for the Pralmorelin sequence (D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH₂). Actual spectra may show more complex fragmentation.

| Position | Amino Acid | b-ion Mass (m/z) | y-ion Mass (m/z) |

|---|---|---|---|

| 1 | D-Ala | 72.04 | 818.48 (MH+) |

| 2 | D-β-Nal | 241.11 | 747.44 |

| 3 | Ala | 312.15 | 578.37 |

| 4 | Trp | 498.23 | 507.33 |

| 5 | D-Phe | 645.30 | 321.25 |

| 6 | Lys-NH₂ | 773.40 | 174.18 |

Analytical Research Methodologies for Pralmorelin Dihydrochloride

Mass Spectrometry-Based Detection and Quantification Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone for the analysis of Pralmorelin (B1678037). nih.govsemanticscholar.org These techniques allow for the separation of the analyte from complex biological matrices and its subsequent identification and quantification based on its mass-to-charge ratio (m/z). cigb.edu.cu The high selectivity of tandem mass spectrometry (MS/MS) further enhances the confidence in analytical results by monitoring specific fragmentation patterns of the target molecule. cigb.edu.cudshs-koeln.de

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS methods are widely employed for the determination of Pralmorelin and its primary metabolite, D-Ala-D-(beta-naphthyl)-Ala-Ala-OH (AA-3), in human urine. nih.govresearchgate.net These methods are essential for doping control, as Pralmorelin is prohibited by the World Anti-Doping Agency (WADA). nih.govresearchgate.net The coupling of LC with MS provides a robust platform capable of detecting the intact peptide as well as its degradation products, which can extend the window of detection significantly. researchgate.net

High-resolution mass spectrometry is instrumental in the unequivocal identification of Pralmorelin and its analogues. Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy (typically below 5 ppm), which allows for the determination of the elemental composition of the detected ions. dshs-koeln.deunito.itresearchgate.net This capability is crucial for distinguishing the target analyte from endogenous matrix components with similar nominal masses, thereby increasing the reliability of the identification. researchgate.net For instance, LC-HRMS analysis has been used to identify Pralmorelin in seized pharmaceutical preparations and to characterize its metabolites. researchgate.net

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) is a preferred technique for the sensitive and rapid analysis of Pralmorelin. nih.govnih.gov The use of sub-2 µm particle size columns in UPLC systems results in enhanced chromatographic resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov These methods typically operate in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard, ensuring high selectivity and accurate quantification. cigb.edu.cudshs-koeln.de Studies have demonstrated the effectiveness of UPLC/MS/MS for determining Pralmorelin and its metabolite in urine at concentrations as low as 0.5 ng/mL. nih.gov

The table below summarizes typical instrumental parameters used in UPLC/MS/MS analysis of Pralmorelin.

| Parameter | Description | Source |

|---|---|---|

| Chromatography System | Acquity UPLC® system (Waters Corporation) | wada-ama.org |

| Mass Spectrometer | Tandem quadrupole mass spectrometer (TQD) | wada-ama.org |

| Analytical Column | Acquity UPLC® BEH C18 (2.1 mm x 50 mm, 1.7 µm) | nih.govwada-ama.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water | dshs-koeln.dewada-ama.org |

| Mobile Phase B | Acetonitrile (B52724) (CH3CN) | wada-ama.org |

| Flow Rate | 0.3 - 0.5 mL/min | dshs-koeln.dewada-ama.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | wada-ama.org |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Electrospray Ionization (ESI) Techniques in Peptide Analysis

Electrospray Ionization (ESI) is the most common ionization source for the analysis of peptides like Pralmorelin due to its soft ionization nature, which minimizes fragmentation of the analyte in the source. researchgate.net Analysis is typically performed in the positive ionization mode, where Pralmorelin is observed as doubly charged ([M+2H]²⁺) and sometimes singly charged ([M+H]⁺) precursor ions. dshs-koeln.dedshs-koeln.de The formation of multiply charged ions is characteristic of peptides and allows for their analysis on mass spectrometers with a limited mass-to-charge range. wada-ama.org Optimization of ESI parameters, such as ion source voltage and temperature, is crucial for achieving maximum sensitivity. wada-ama.org

Sample Preparation Methodologies (e.g., Solid-Phase Extraction) for Biological Matrices

Effective sample preparation is essential to remove interfering substances from biological matrices like urine and plasma and to concentrate the analyte before LC-MS analysis. nih.gov Solid-Phase Extraction (SPE) is the most widely used technique for the purification and concentration of Pralmorelin. nih.govsci-hub.se Various SPE sorbents have been utilized, with mixed-mode cation exchange and polymeric reversed-phase cartridges showing excellent results. researchgate.netnih.govmdpi.com A typical SPE procedure involves conditioning the cartridge, loading the acidified sample, washing away interferences, and finally eluting the retained analytes with a solvent mixture, often containing an organic solvent like methanol (B129727) or acetonitrile and a modifier to disrupt the sorbent-analyte interaction. researchgate.netsci-hub.semdpi.com

Assay Validation and Performance Metrics (e.g., Recovery, Precision, Limits of Detection)

The validation of analytical methods is required to ensure their reliability and fitness for purpose. dshs-koeln.de Key performance metrics include recovery, precision, and the limits of detection (LOD) and quantification (LOQ). unito.it For Pralmorelin analysis, methods have been validated according to guidelines from bodies like the World Anti-Doping Agency (WADA). dshs-koeln.de Recovery assesses the efficiency of the extraction process, while precision measures the closeness of repeated measurements (expressed as coefficient of variation, CV%). nih.govdshs-koeln.de The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise. dshs-koeln.de

The following table presents a summary of validation data for Pralmorelin (GHRP-2) from various research studies.

| Matrix | Method | Recovery (%) | Precision (CV%) | LOD (ng/mL) | Source |

|---|---|---|---|---|---|

| Urine | UPLC/MS/MS | 84 - 101 | 1.6 - 4.3 | Not specified, but quantified at 0.5 | nih.gov |

| Urine | LC-ESI-MS/MS | > 60 | < 15 (relative abundances) | 0.05 - 0.5 | dshs-koeln.de |

| Urine | LC-MS/MS | 47 - 95 | < 20 | 0.2 - 1 | researchgate.netresearchgate.net |

| Plasma | HPLC-MS/MS | 93.8 - 95.6 | 0.89 - 1.79 | Not specified, but quantified at 0.05 | nih.govsci-hub.se |

Radioreceptor Assays for Growth Hormone Secretagogue Detection

Radioreceptor assays (RRAs) are a significant tool for the detection of growth hormone secretagogues (GHS), including Pralmorelin (also known as GHRP-2). researchgate.net These assays function on the principle of competitive binding, where a GHS present in a biological sample, such as urine or serum, competes with a radiolabeled ligand to bind to the growth hormone secretagogue receptor 1a (GHS-R1a). researchgate.netresearchgate.net The displacement of the radiolabeled ligand is proportional to the concentration of the GHS in the sample. researchgate.net

A key advantage of this methodology is its ability to serve as a broad screening tool. researchgate.net Because it targets the common biological mechanism of action—binding to the GHS-R1a receptor—it can theoretically detect not only known compounds like Pralmorelin but also new or unknown substances with similar receptor affinity. researchgate.netsemanticscholar.org Research has focused on developing and refining these assays to be robust for detecting a family of compounds in urine and serum. researchgate.net

For serum analysis, a significant challenge is the presence of endogenous ghrelin, the natural ligand for the GHS-R1a receptor, which can interfere with the assay. semanticscholar.org Methodological modifications, such as specific pretreatment steps to remove endogenous ghrelin, have been developed to ensure the reliability of the assay for serum matrices. researchgate.netsemanticscholar.org Studies have successfully evaluated this modified methodology using serum spiked with Pralmorelin (GHRP-2), GHRP-6, and Hexarelin, as well as in pilot studies involving human subjects. researchgate.netsemanticscholar.org

In one study, a radiocompetition assay was used to assess serum and urine samples from healthy male volunteers who received a 100 μg intravenous dose of Pralmorelin dihydrochloride (B599025). semanticscholar.org The results demonstrated the effectiveness of the assay in detecting the administered peptide. semanticscholar.org Another study corroborated the applicability of a competition binding assay for screening purposes, showing a detection window of approximately 4.5 hours for intact Pralmorelin in urine, with results confirmed by liquid chromatography-mass spectrometry (LC-MS). researchgate.net The assay's sensitivity allows for the establishment of a threshold beyond which a sample is considered positive. researchgate.net

Table 1: Radioreceptor Assay (RRA) Parameters for GHS Detection

| Parameter | Description | Reference |

|---|---|---|

| Principle | Competitive binding to the GHS-R1a receptor. | researchgate.netresearchgate.net |

| Labeled Ligand | Radiolabeled ghrelin (e.g., (125I-His9) ghrelin) is commonly used. | researchgate.netsemanticscholar.org |

| Matrices | Urine and Serum. | researchgate.netsemanticscholar.org |

| Key Challenge (Serum) | Interference from endogenous ghrelin. | semanticscholar.org |

| Detection Window | Approximately 4.5 hours for intact Pralmorelin in urine. | researchgate.net |

Development of Screening Methods for Related Peptide Secretagogues

The development of comprehensive screening methods is crucial for detecting the misuse of Pralmorelin and other related peptide secretagogues. dshs-koeln.dedshs-koeln.de Given the chemical diversity and growing number of these substances, analytical methods primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have become the standard. dshs-koeln.dedshs-koeln.desemanticscholar.org These methods are highly sensitive and specific, allowing for the simultaneous detection of multiple peptides and their metabolites in biological fluids like urine. dshs-koeln.denih.gov

A primary goal in developing these screening methods is to create a single, efficient procedure for a wide range of prohibited peptides. dshs-koeln.de Research has led to the establishment of LC-MS/MS methods capable of screening for Pralmorelin (GHRP-2), its metabolite, and other secretagogues such as GHRP-1, GHRP-4, GHRP-5, GHRP-6, Hexarelin, and Ipamorelin. dshs-koeln.dedshs-koeln.de The analytical process typically involves a solid-phase extraction (SPE) step to isolate and concentrate the peptides from the urine sample, followed by LC-MS/MS analysis. dshs-koeln.denih.gov

Validation of these methods is performed according to international standards to ensure their reliability for doping control purposes. dshs-koeln.de Key validation parameters include specificity, limit of detection (LOD), recovery, and repeatability. dshs-koeln.de For instance, one validated method demonstrated LODs in the range of 0.05-0.5 ng/mL for various peptides, with recoveries greater than 60% and excellent repeatability of retention times. dshs-koeln.de The method successfully detected both Pralmorelin and its primary metabolite, D-Ala-D-(beta-naphthyl)-Ala-Ala-OH (AA-3), in urine samples collected after intravenous administration. dshs-koeln.denih.gov The detection of metabolites like AA-3 is particularly important as it can significantly extend the detection window compared to the parent compound alone. researchgate.net

The continuous development of these screening methods is essential to keep pace with the emergence of new secretagogues and to ensure the effectiveness of anti-doping programs. researchgate.netdshs-koeln.de

Table 2: LC-MS/MS Screening Method Validation for Pralmorelin and its Metabolite

| Parameter | Finding/Value | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). | dshs-koeln.denih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE). | dshs-koeln.denih.gov |

| Target Analytes | Pralmorelin (GHRP-2) and its metabolite (AA-3). | nih.gov |

| Concentration Range | 0.5-10 ng/mL in urine. | nih.gov |

| Recovery | 84% to 101%. | nih.gov |

| Intra-day Precision (CV%) | 1.6% to 3.8%. | nih.gov |

| Inter-day Precision (CV%) | 1.9% to 4.3%. | nih.gov |

Preclinical Pharmacological Investigations of Pralmorelin Dihydrochloride

In Vivo Studies in Animal Models

Modulation of Growth Hormone Secretion in Rodent Models (e.g., Rats)

In vivo experiments in conscious, freely moving rats have demonstrated that pralmorelin (B1678037) is a potent stimulator of growth hormone (GH) secretion. portico.org When administered to these animals, pralmorelin significantly increased plasma GH concentrations. portico.org Studies have shown that pralmorelin's ability to release GH in conscious rats is more potent than that of exogenously administered growth hormone-releasing hormone (GHRH). nih.gov The response to pralmorelin is dose-dependent, with increasing doses leading to greater GH release. portico.org

The mechanism of this action appears to involve a direct effect on the anterior pituitary gland, as pralmorelin stimulated GH secretion from cultured rat anterior pituitary cells. nih.gov However, the full activity of pralmorelin in stimulating GH requires the presence of the median eminence, which suggests a dependency on endogenous GHRH. nih.gov This is supported by findings in median eminence-lesioned rats, where the amount of GH secreted in response to pralmorelin was significantly less than in normal rats. nih.gov

Table 1: Effect of Pralmorelin on Growth Hormone Secretion in Conscious Rats

| Treatment Group | Peak Plasma GH Concentration (Cmax) | Area Under the Curve (AUC) for Plasma GH |

|---|---|---|

| Saline Control | Baseline | Baseline |

| GHRH | Significantly higher than control | No significant difference from control |

| Pralmorelin (10-1000 µg/kg) | Significantly higher than GHRH and control | Significantly higher than GHRH and control |

This table summarizes the comparative effects of Pralmorelin and GHRH on growth hormone secretion in conscious, freely moving rats.

Comparative Secretagogue Potency of Pralmorelin Dihydrochloride (B599025) against Other Growth Hormone-Releasing Peptides (e.g., GHRH)

In conscious rats, the GH-releasing activity of pralmorelin was found to be more potent than that of injected GHRH. nih.gov However, under conditions of pentobarbital (B6593769) anesthesia, which is known to decrease the secretion of endogenous somatostatin (B550006), pralmorelin and GHRH exhibited nearly equivalent GH-releasing potency. nih.gov This suggests that pralmorelin's enhanced potency in the conscious state may be partly due to its ability to counteract the inhibitory effects of somatostatin. portico.org

Interestingly, while both compounds stimulate GH release, their efficacy can differ depending on the species. For instance, in conscious dogs, pralmorelin was effective at increasing serum GH levels, whereas GHRH did not produce a similar effect. nih.gov

Effects on Adrenocorticotrophic Hormone (ACTH) and Corticosterone Secretion

Investigations in conscious rats have shown that pralmorelin stimulates the secretion of both adrenocorticotrophic hormone (ACTH) and corticosterone. nih.gov This indicates that in addition to its primary effect on GH, pralmorelin can also influence the hypothalamic-pituitary-adrenal (HPA) axis.

Investigation of Prolactin Secretion Responses

In studies conducted on conscious rats, the administration of pralmorelin did not lead to an increase in the secretion of prolactin. nih.gov This suggests a degree of specificity in its action, primarily targeting the GH and ACTH pathways in this animal model.

Impact of Endogenous Somatostatin Secretion on Pralmorelin Dihydrochloride Activity

The GH-releasing activity of pralmorelin appears to be less affected by the inhibitory actions of endogenous somatostatin compared to GHRH. nih.gov This was observed in studies where, under anesthesia that reduces somatostatin secretion, the difference in potency between pralmorelin and GHRH was diminished. nih.gov This finding suggests that part of pralmorelin's potent GH-releasing effect in conscious animals stems from its relative insensitivity to somatostatin-mediated suppression. portico.org The synergistic effect observed when pralmorelin is combined with GHRH is also thought to be partly due to this antagonism of somatostatin. portico.org

Somatic Growth-Accelerating Effects in Specific Animal Models

Long-term administration of pralmorelin has been shown to have growth-accelerating effects in animal models. In a study involving both normal and monosodium glutamate (B1630785) (MSG)-treated rats (a model for growth retardation), three weeks of pralmorelin administration resulted in a slight increase in body weight and the wet weight of some organs. nih.gov This demonstrates that the increased GH secretion stimulated by pralmorelin can translate into measurable effects on somatic growth. nih.gov

In Vitro Studies Using Cellular and Tissue Models

Direct Stimulation of Growth Hormone Release from Cultured Pituitary Cells

This compound, also known as GHRP-2, has been shown to directly stimulate the release of growth hormone (GH) from cultured pituitary cells in various in vitro studies. thieme-connect.comnih.gov This action is mediated through its binding to the growth hormone secretagogue receptor (GHS-R), which is present on pituitary somatotrophs, the cells responsible for GH production and secretion. ncats.iopatsnap.com The activation of this receptor initiates intracellular signaling pathways that result in the exocytosis of GH-containing vesicles. patsnap.com

In studies using cultured primary rat anterior pituitary cells, pralmorelin demonstrated a dose-dependent increase in the concentration of GH in the culture medium. ncats.io Concentrations of pralmorelin ranging from 1 x 10⁻¹¹ to 1 x 10⁻⁸ mol/l were effective in stimulating GH release. ncats.io Similarly, research on ovine pituitary cells showed that treatment with 100 nM of GHRP-2 led to an increase in both GH release and GH mRNA levels over a period of 0.5 to 2 hours. nih.gov

While pralmorelin potently stimulates GH secretion, its efficacy in vitro has been observed to be less than that of growth hormone-releasing hormone (GHRH). thieme-connect.comnih.gov However, when pralmorelin is co-administered with GHRH in vitro, the effect on GH release is typically additive rather than synergistic. oup.com This suggests that while both peptides act on the pituitary to release GH, they do so via different receptors and potentially different intracellular mechanisms. jst.go.jp

Table 1: Effect of Pralmorelin (GHRP-2) on Growth Hormone Release in Cultured Pituitary Cells

| Cell Type | Pralmorelin Concentration | Duration of Treatment | Observed Effect on GH Release |

|---|---|---|---|

| Primary Rat Anterior Pituitary Cells | 1 x 10⁻¹¹ - 1 x 10⁻⁸ mol/l | Not Specified | Dose-dependent increase |

| Ovine Pituitary Cells | 100 nM | 0.5 - 2 hours | Time-dependent increase |

Application in In Vitro Metabolic Studies of Peptide Hormones

The characteristics of pralmorelin and other growth hormone-releasing peptides (GHRPs) make them subjects of interest in in vitro metabolic studies. semanticscholar.orgsmolecule.com Such studies are crucial for understanding the stability, degradation, and mechanism of action of these synthetic peptides. In vitro models using various biological matrices can help to identify potential metabolites and understand the enzymatic processes involved in the breakdown of these compounds. smolecule.com

Research in this area often employs techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to identify and quantify the parent compound and its metabolites. smolecule.com These in vitro systems can simulate the metabolic environment of the body, providing valuable data before moving to in vivo studies. The insights gained from these metabolic studies are important for the development of more stable and effective GH secretagogues.

While specific data tables from in vitro metabolic studies of pralmorelin were not available in the provided search results, the literature indicates the use of such models for small peptide hormones in the context of sports drug testing and pharmaceutical development. semanticscholar.orgsmolecule.com

Metabolism and Physiologically Based Pharmacokinetic Modeling of Pralmorelin Dihydrochloride

Metabolite Identification and Characterization in Preclinical Studies

The biotransformation of pralmorelin (B1678037) has been a subject of study, primarily to understand its degradation pathways and to identify stable analytes for detection.

The primary and most significant metabolite of pralmorelin (also known as GHRP-2) identified in preclinical and human studies is D-Ala-D-(beta-naphthyl)-Ala-Ala-OH, commonly referred to as AA-3. nih.govclinmedjournals.org This metabolite is formed through the enzymatic cleavage of the peptide bond between the alanine (B10760859) and tryptophan residues of the parent compound.

Studies conducted for doping control purposes have consistently identified both unchanged pralmorelin and the AA-3 metabolite in urine samples following administration. nih.govwada-ama.org The detection of AA-3 is considered a reliable indicator of pralmorelin use. wada-ama.org In studies involving intravenous administration to human volunteers, both the parent peptide and the AA-3 metabolite were successfully detected, confirming this metabolic pathway in vivo. nih.govresearchgate.net The development of specific detection methods, such as those using DNA aptamers, has also targeted AA-3 as the key analyte, underscoring its importance as the major metabolite. clinmedjournals.org

A variety of sophisticated analytical techniques have been employed to identify and quantify pralmorelin and its metabolites in biological matrices. The cornerstone of these strategies is mass spectrometry coupled with liquid chromatography.

Key Analytical Methods:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the determination of pralmorelin and AA-3. nih.govresearchgate.netspiedigitallibrary.org Triple quadrupole mass spectrometers are often utilized for their high selectivity and sensitivity in quantitative analysis. spiedigitallibrary.orgcigb.edu.cu

High-Resolution Mass Spectrometry (HRMS): LC coupled with HRMS instruments, such as Quadrupole-Orbitrap hybrids, offers high sensitivity and selectivity, proving useful for the detection of growth hormone secretagogues and their metabolites. spiedigitallibrary.org

Sample Preparation: Effective sample preparation is critical. Solid-phase extraction (SPE) is a common preliminary step to clean up and concentrate the analytes from complex matrices like urine before instrumental analysis. nih.govresearchgate.netspiedigitallibrary.org

Immunoaffinity and Aptamer-Based Assays: Novel approaches include the use of aptamer-conjugated magnetic beads to selectively capture and enrich AA-3 from serum and urine, followed by detection with mass spectrometry. clinmedjournals.org

The table below summarizes the common analytical strategies.

| Analytical Technique | Sample Preparation | Purpose | Reference(s) |

| UPLC-MS/MS | Solid-Phase Extraction (SPE) | Quantification in human urine | nih.govresearchgate.net |

| LC-HRMS (Q Exactive) | Solid-Phase Extraction (SPE) | Screening and identification in urine | spiedigitallibrary.org |

| LC-MS/MS (Triple Quad) | Solid-Phase Extraction (SPE) | Screening and identification in urine | spiedigitallibrary.org |

| Aptamer-MB Pull Down & MS | Direct from serum/urine | Enrichment and detection | clinmedjournals.org |

The metabolic fate of pralmorelin has been investigated in both laboratory settings (in vitro) and in living organisms (in vivo).

In Vivo Studies:

Human Studies: Investigations in human volunteers have been crucial. Following intravenous administration of pralmorelin, analysis of urine samples confirmed the presence of the parent compound and its main metabolite, AA-3. nih.govresearchgate.net

Animal Models: General pharmacological and metabolism studies have been conducted in various preclinical species, including mice and rats, to characterize the drug's behavior. portico.orgwada-ama.org Rat models, in particular, have been used to study the metabolism of various growth hormone-releasing peptides, providing a framework for understanding pralmorelin's disposition. wada-ama.org

In Vitro Studies:

Human Serum/Plasma: The stability and degradation of peptides are often assessed by incubation in human serum or plasma. clinmedjournals.orgnih.gov For instance, DNA aptamers for the metabolite AA-3 were developed and tested for their ability to bind the target in 10% human serum. clinmedjournals.org

Sub-cellular Fractions: In vitro experiments using liver S9 fractions or microsomes are standard methods to investigate metabolic pathways. nih.govpharmaron.com While specific data for pralmorelin in these systems is limited in the provided context, this approach is standard for determining which enzyme systems (like CYPs) are involved in a compound's metabolism. pharmaron.com

Analytical Strategies for Metabolite Profiling

Physiologically-Based Pharmacokinetic (PBPK) Modeling Development and Application

PBPK modeling integrates drug-specific properties with physiological and anatomical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govtandfonline.com

A key preclinical model for understanding pralmorelin's pharmacokinetics is the rat. A detailed PBPK model has been successfully developed and validated for pralmorelin hydrochloride in this species. nih.gov

Model Construction:

The model was built as a mechanistic compartmental model, representing individual organs and tissues connected by blood flow. nih.govnih.gov

Physiological parameters for the Sprague-Dawley rat were incorporated. nih.gov

Drug-specific distribution parameters for each tissue were determined using a hybrid model and an integration plot analysis following intravenous administration of pralmorelin. nih.gov

Model Findings and Validation:

The PBPK model accurately described the observed time-course concentrations of pralmorelin in both blood and various tissues in rats. nih.gov

The model revealed that the distribution of pralmorelin into the liver was rapid and limited by blood flow, while its distribution into other tissues was permeability-limited. nih.gov

A significant finding from the underlying pharmacokinetic study was the rapid biliary excretion, with approximately 80% of the administered dose recovered unchanged in the bile within one hour. nih.gov

The successful development of this model in rats serves as a foundation for potential extrapolation to other species. nih.govresearchgate.net

A primary application of a validated PBPK model is the prediction of drug concentrations in various parts of the body where direct measurement may not be feasible. nih.govmdpi.com

The PBPK model for pralmorelin in rats was capable of describing and predicting its concentration in a wide range of biological samples. nih.gov

Predicted Concentrations in Rat Tissues and Fluids:

Plasma: The model accurately simulated the rapid, biexponential decline of pralmorelin concentrations in plasma. nih.gov

Tissues: The model successfully predicted the concentration profiles in numerous tissues, including:

Brain

Lung

Heart

Liver

Kidney

Small Intestine

Muscle

Adipose tissue

Skin

Bile: The model accounted for the very rapid and extensive excretion of unchanged pralmorelin into the bile, a major elimination pathway in rats. nih.gov

The predictive power of such PBPK models allows for a mechanistic understanding of the factors governing the drug's disposition and can be leveraged to inform the design of further preclinical and clinical studies. researchgate.netresearchgate.net

Quantitative Analysis of Tissue Distribution (e.g., Liver, Kidney, Small Intestine, Muscle, Adipose, Skin, Brain, Lung, Heart)

Following intravenous administration in preclinical models, specifically Sprague-Dawley rats, pralmorelin dihydrochloride (B599025) exhibits a distinct pattern of tissue distribution. nih.gov A physiologically based pharmacokinetic (PB-PK) model was developed to describe and predict the concentrations of pralmorelin in various tissues. nih.gov This model revealed that the distribution of pralmorelin into the liver is blood flow-limited, indicating rapid uptake by this organ. In contrast, its distribution into other tissues, including the brain, lung, heart, kidney, small intestine, muscle, adipose tissue, and skin, is permeability-limited. nih.gov This suggests that the rate at which pralmorelin enters these tissues is governed by its ability to cross cellular membranes.

To quantitatively assess this distribution, a study involving the intravenous administration of pralmorelin (3 mg/kg) to Sprague-Dawley rats was conducted. nih.gov Tissue samples were collected at various time points up to 4 hours post-administration. nih.gov The concentration of pralmorelin in these tissues was then determined using liquid chromatography-tandem mass spectrometry. nih.gov The distribution parameters for each tissue were calculated using a hybrid model and an integration plot. nih.gov

Interactive Data Table: Tissue Distribution of Pralmorelin in Rats

| Tissue | Distribution Limitation | Key Findings |

| Liver | Blood Flow-Limited | Rapid uptake, a key organ in the drug's disposition. nih.gov |

| Kidney | Permeability-Limited | Distribution is dependent on membrane permeability. nih.gov |

| Small Intestine | Permeability-Limited | Distribution is dependent on membrane permeability. nih.gov |

| Muscle | Permeability-Limited | Distribution is dependent on membrane permeability. nih.gov |

| Adipose | Permeability-Limited | Distribution is dependent on membrane permeability. nih.gov |

| Skin | Permeability-Limited | Distribution is dependent on membrane permeability. nih.gov |

| Brain | Permeability-Limited | Distribution is dependent on membrane permeability. nih.gov |

| Lung | Permeability-Limited | Distribution is dependent on membrane permeability. nih.gov |

| Heart | Permeability-Limited | Distribution is dependent on membrane permeability. nih.gov |

Elucidation of Biliary Excretion Pathways and Recovery Rates

A significant characteristic of pralmorelin's pharmacokinetics is its remarkably efficient biliary excretion. nih.gov Studies in rats have demonstrated that after intravenous administration, a substantial portion of the administered dose is rapidly excreted into the bile. nih.gov

Characterization of Systemic Clearance Mechanisms

The systemic clearance of pralmorelin is largely driven by its efficient uptake and subsequent excretion by the liver. nih.gov The blood flow-limited distribution to the liver facilitates its rapid removal from systemic circulation. nih.gov The primary mechanism of clearance is through biliary excretion, with a large fraction of the drug being eliminated in an unchanged form. nih.gov

Plasma Concentration Profile Analysis (e.g., Biexponential Decline)

Following intravenous bolus administration, the plasma concentration of pralmorelin exhibits a rapid decline that is best described by a biexponential model. nih.govkeio.ac.jp This pattern indicates a two-compartment pharmacokinetic profile. uomustansiriyah.edu.iq

The initial, rapid phase of decline represents the distribution of the drug from the central compartment (bloodstream) into various tissues. uomustansiriyah.edu.iq This is followed by a slower elimination phase, which reflects the clearance of the drug from the body, primarily through biliary excretion. nih.gov This biexponential decline is a characteristic feature of pralmorelin's pharmacokinetics in preclinical rat models. nih.govkeio.ac.jpresearchgate.net

Inter-Species Pharmacokinetic Comparisons in Preclinical Research Contexts

Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for extrapolating pharmacokinetic data across different preclinical species and, eventually, to humans. nih.gov While detailed comparative studies for pralmorelin across multiple species are not extensively published in the available literature, the development of a PBPK model for pralmorelin in rats provides a foundation for such extrapolations. nih.govnih.gov

PBPK models integrate species-specific physiological parameters with the physicochemical properties of the drug to predict its pharmacokinetic behavior. nih.gov This approach allows for the simulation of plasma and tissue concentration-time profiles in different species, aiding in preclinical development. nih.govuthsc.edu The use of such models can help in understanding how differences in physiology between species like mice and rats might affect the distribution and clearance of pralmorelin. nih.gov The insights gained from the rat PBPK model, such as the permeability-limited distribution in most tissues and rapid biliary excretion, are critical inputs for scaling to other species. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.